2-(4-(2-Phenylacetyl)phenyl)acetic acid

Description

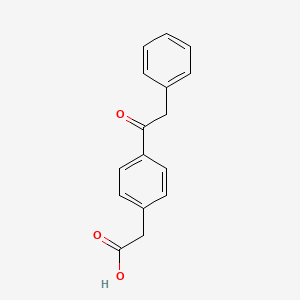

2-(4-(2-Phenylacetyl)phenyl)acetic acid (CAS: 108837-08-7) is a substituted phenylacetic acid derivative characterized by a phenylacetyl group (-COCH₂C₆H₅) attached to the para position of a phenyl ring, which is further linked to an acetic acid moiety. This structure confers unique physicochemical properties, such as moderate polarity due to the carboxylic acid group and aromatic hydrophobicity from the phenyl rings.

Properties

Molecular Formula |

C16H14O3 |

|---|---|

Molecular Weight |

254.28 g/mol |

IUPAC Name |

2-[4-(2-phenylacetyl)phenyl]acetic acid |

InChI |

InChI=1S/C16H14O3/c17-15(10-12-4-2-1-3-5-12)14-8-6-13(7-9-14)11-16(18)19/h1-9H,10-11H2,(H,18,19) |

InChI Key |

BLEHJQPOBNOPDH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Phenylacetyl)phenyl)acetic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of benzene with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to further reactions to introduce the acetic acid group.

Another method involves the hydrolysis of benzyl cyanide to produce phenylacetic acid, which is then reacted with benzene in the presence of a catalyst to form the desired compound .

Industrial Production Methods

Industrial production of 2-(4-(2-Phenylacetyl)phenyl)acetic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Phenylacetyl)phenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(4-(2-Phenylacetyl)phenyl)acetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 2-(4-(2-Phenylacetyl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to inflammation, microbial growth, and other physiological processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Physicochemical Properties

- Solubility: Compounds with carboxylic acid groups (e.g., 2-(4-(2-Phenylacetyl)phenyl)acetic acid) exhibit higher aqueous solubility compared to ester derivatives (e.g., 4-[(Phenylacetyl)amino]phenyl acetate) .

- Thermal Stability : Derivatives like 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid show high decomposition temperatures (>250°C), suggesting robustness in synthesis .

- Polarity : The presence of electron-withdrawing groups (e.g., sulfonamido in 2-(4-chlorobenzenesulfonamido)-2-phenylacetic acid) increases acidity compared to electron-donating substituents (e.g., methoxy in 2-(4-Methoxy-2-methylphenyl)acetic acid) .

Biological Activity

2-(4-(2-Phenylacetyl)phenyl)acetic acid, a derivative of phenylacetic acid, has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic effects, including anti-inflammatory and antibacterial properties, making it a subject of interest in pharmacological research.

Chemical Structure

The chemical structure of 2-(4-(2-Phenylacetyl)phenyl)acetic acid can be represented as follows:

This structure features a phenylacetyl group attached to a phenyl ring, contributing to its biological activity.

Biological Activities

1. Anti-inflammatory Properties

Research indicates that compounds related to 2-(4-(2-Phenylacetyl)phenyl)acetic acid exhibit significant anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-κB), a key player in inflammatory responses. Studies have shown that they can effectively mitigate inflammation in various models, suggesting potential applications in treating inflammatory diseases.

2. Antibacterial Activity

The antibacterial properties of phenylacetic acid derivatives have been well-documented. For instance, 2-(4-(2-Phenylacetyl)phenyl)acetic acid demonstrates effective inhibition against both Gram-positive and Gram-negative bacteria. A study reported an IC50 value of approximately 0.8038 mg/mL against Agrobacterium tumefaciens, indicating its potential as a biocontrol agent in agricultural applications . The mechanism involves disrupting cell membrane integrity and inhibiting protein synthesis, leading to bacterial cell death.

3. Antioxidant Effects

Antioxidant activity has also been observed with this compound, which can scavenge free radicals and reduce oxidative stress in cells. This property is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

Table 1: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine production | |

| Antibacterial | IC50 = 0.8038 mg/mL against A. tumefaciens | |

| Antioxidant | Free radical scavenging |

Case Study: Antibacterial Mechanism

A study conducted on the antibacterial effects of phenylacetic acid isolated from Bacillus megaterium L2 demonstrated its efficacy against A. tumefaciens. The results indicated that treatment with phenylacetic acid led to increased relative conductivity and leakage of cellular components, confirming the disruption of cell membrane integrity. Scanning electron microscopy revealed significant morphological changes in bacterial cells post-treatment, underscoring the compound's potential as an effective biocontrol agent in agriculture .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.